![molecular formula C22H24N2O2 B3009615 7,8-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one CAS No. 850899-95-5](/img/structure/B3009615.png)
7,8-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, 7,8-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one, is a derivative of chromen-2-one, which is a scaffold present in various compounds with diverse biological activities. Chromen-2-one derivatives have been synthesized and studied for their potential interactions with biological molecules and their physicochemical properties .
Synthesis Analysis
The synthesis of chromen-2-one derivatives often involves multi-step reactions including Michael addition, cyclization, and oxidation. An efficient method for synthesizing related compounds involves the treatment of 2-hydroxychalcones with barbituric acid derivatives in the presence of a catalyst such as amberlyst-15 . Other methods include one-pot multi-component syntheses using catalysts like nickel ferrite magnetic nanoparticles . These methods highlight the versatility and adaptability of the synthetic routes for chromen-2-one derivatives.
Molecular Structure Analysis
The molecular structure of chromen-2-one derivatives has been elucidated using various spectroscopic techniques such as FT-IR, NMR, and single-crystal X-ray structure analysis . The chromene moiety often adopts conformations like envelope or flat-boat, and substituents on the chromene ring can significantly influence the overall molecular conformation .
Chemical Reactions Analysis
Chromen-2-one derivatives can undergo reactions with amines, leading to the formation of cyclic phosphonic analogs or hydrolysis of ester groups depending on the nature of the amine . These reactions expand the chemical diversity of the chromen-2-one scaffold and allow for the generation of novel compounds with potential biological activities.
Physical and Chemical Properties Analysis
The physicochemical properties of chromen-2-one derivatives, such as melting point, molecular weight, and solubility, are characterized using standard analytical techniques . The electronic and optical properties are often investigated using density functional theory (DFT) calculations, which can predict the molecule's reactivity, molecular electrostatic potential, and nonlinear optical properties . These properties are crucial for understanding the compound's potential as a pharmaceutical agent or an optical material.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Research has demonstrated the synthesis of novel compounds, including those related to the 7,8-Dimethyl chromen-2-one structure, exhibiting significant antibacterial and antifungal activities. These compounds were synthesized through methods such as reductive amination and evaluated for their in vitro antimicrobial efficacy against various pathogens. Notably, their structure-activity relationships were further explored using docking studies, providing insights into their potential mechanism of action against microbial targets (Mandala et al., 2013).
Synthesis of 4H-pyran Derivatives
Another area of research focuses on the synthesis of 4H-pyran derivatives, where compounds structurally similar to 7,8-Dimethyl chromen-2-one acted as catalysts or intermediates. These synthesized derivatives found applications in creating a series of compounds with potential biological activities, illustrating the versatility of this chemical structure in facilitating the development of novel chemical entities (Niknam et al., 2013).
Cancer Research
In the realm of cancer research, derivatives of 7,8-Dimethyl chromen-2-one have been explored for their potential as anti-proliferative agents. Studies have synthesized novel compounds displaying cytotoxic activities against various cancer cell lines, including breast, lung, and gastric carcinoma cells. These findings underscore the potential of such compounds in the development of new anticancer therapies. The mechanisms of action often involve inducing apoptosis, cell cycle arrest, and inhibition of critical cellular pathways, highlighting their therapeutic potential in cancer treatment (Song et al., 2015; Liu et al., 2017).
Zukünftige Richtungen
The future directions for the research on these compounds could involve further exploration of their potential therapeutic applications. The compounds exhibited significant antibacterial and antifungal activity as that of standards . Therefore, they could be potential candidates for the development of new antimicrobial drugs.
Eigenschaften
IUPAC Name |
7,8-dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-16-8-9-20-18(14-21(25)26-22(20)17(16)2)15-23-10-12-24(13-11-23)19-6-4-3-5-7-19/h3-9,14H,10-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZOZFXZMEJSPQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

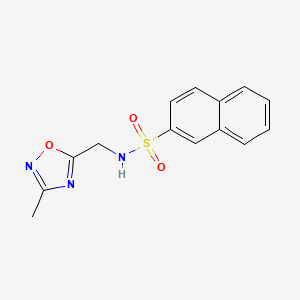
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-cyano-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B3009534.png)
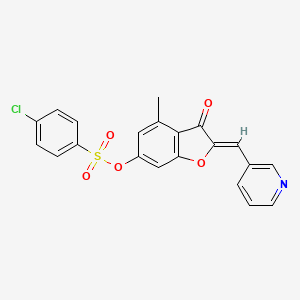
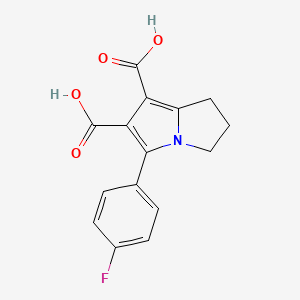
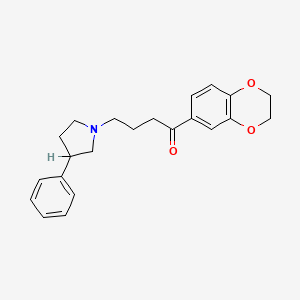
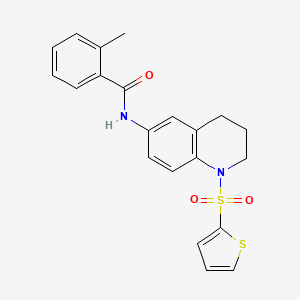
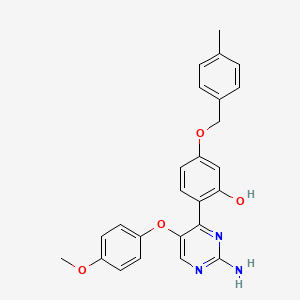

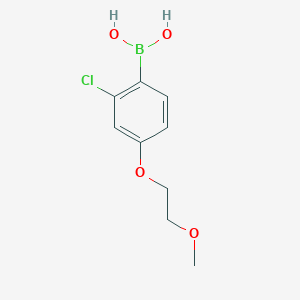
![N-methylbicyclo[3.1.0]hexan-3-amine](/img/structure/B3009545.png)
![N-(4-(diethylamino)-2-methylphenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B3009546.png)
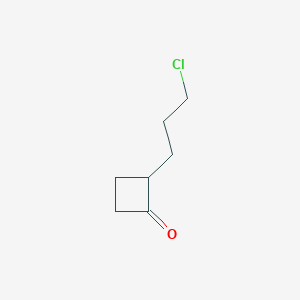
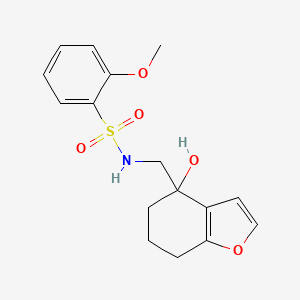
![2,4-dichloro-6-[5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B3009553.png)